hept-6-en-3-one

Description

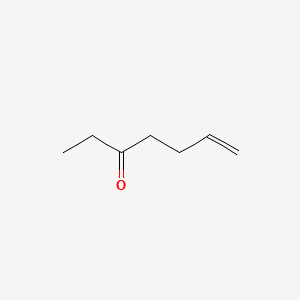

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

hept-6-en-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c1-3-5-6-7(8)4-2/h3H,1,4-6H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSYCQORECWMSQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)CCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50180346 | |

| Record name | 6-Hepten-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50180346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2565-39-1 | |

| Record name | 6-Hepten-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002565391 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Hepten-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50180346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Organic Transformations of Hept 6 En 3 One

Reactivity of the Ketone Functionality

The ketone group in hept-6-en-3-one is a primary site for chemical reactions, exhibiting typical carbonyl chemistry.

α-Substitution Reactions and Enolate Chemistry

The carbon atoms adjacent to the carbonyl group, the α-carbons, possess acidic protons. Deprotonation of an α-proton by a suitable base leads to the formation of an enolate. This compound has two sets of α-protons, at the C-2 and C-4 positions, allowing for the potential formation of two different enolates. The use of a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures typically favors the formation of the kinetic enolate (from deprotonation at C-2), while thermodynamic conditions (weaker base, higher temperature) would favor the more substituted, thermodynamically more stable enolate (from deprotonation at C-4).

These enolates are potent nucleophiles and can undergo a variety of α-substitution reactions. acs.org For instance, they can be alkylated by treatment with an alkyl halide, leading to the formation of a new carbon-carbon bond at the α-position. This provides a route to more complex acyclic ketone structures.

Reactivity of the Alkene Functionality

The terminal double bond in this compound also provides a handle for various chemical transformations, independent of the ketone group.

Electrophilic Addition Reactions Across the Double Bond

The π-electrons of the alkene are nucleophilic and can react with electrophiles. rsc.orgnih.gov A classic example is the addition of hydrogen halides (e.g., HBr, HCl). In the absence of radical initiators, this reaction proceeds via a carbocation intermediate, following Markovnikov's rule. For this compound, the addition of HBr would lead to the formation of 6-bromoheptan-3-one, as the bromine atom adds to the more substituted carbon of the former double bond.

Other electrophilic additions include hydration (addition of water in the presence of an acid catalyst) to form an alcohol, and halogenation (addition of Br₂ or Cl₂) to yield a dihalogenated derivative.

Radical Reactions Involving the Alkene Moiety

The alkene can also participate in radical reactions. For example, the addition of HBr in the presence of peroxides (ROOR) proceeds via a radical mechanism. organic-chemistry.org This reaction exhibits anti-Markovnikov regioselectivity, meaning the bromine atom adds to the less substituted carbon. In the case of this compound, this would yield 7-bromoheptan-3-one.

Furthermore, the presence of both the alkene and the enolizable ketone sets the stage for intramolecular radical cyclizations. Mn(III)-based oxidative free-radical cyclizations are a powerful tool for constructing cyclic systems from unsaturated ketones. google.comnih.govacs.org The process typically involves the formation of an α-keto radical from the enolate, which then undergoes an intramolecular addition to the double bond to form a new ring.

Chemoselectivity in Multifunctional Unsaturated Ketones

A key challenge and opportunity in the chemistry of molecules like this compound is achieving chemoselectivity—selectively reacting one functional group in the presence of the other.

For instance, the reduction of the ketone can be achieved without affecting the alkene by using specific catalysts. An iron complex with electronically coupled acidic and hydridic hydrogens has been shown to hydrogenate ketones with high chemoselectivity, leaving isolated carbon-carbon double bonds untouched. organic-chemistry.org This provides a clean route to hept-6-en-3-ol.

Conversely, the double bond can be selectively hydrogenated to give heptan-3-one, although this can be challenging as many catalysts for C=C hydrogenation will also reduce the ketone. However, certain catalytic systems are designed for the chemoselective hydrogenation of alkenes in the presence of other reducible functional groups. acs.org

Intramolecular reactions highlight the interplay between the two functional groups. For example, γ,δ-unsaturated ketones can undergo a stereoselective cyclization to furnish functionalized syn-cyclopentanols upon treatment with samarium(II) iodide in the presence of methanol. acs.org This reaction is believed to proceed through a sequential reduction of the ketone followed by an intramolecular aldol (B89426) reaction. Interestingly, changing the additives to HMPA and t-BuOH can switch the reaction pathway to favor fragmentation or a 4-exo-trig cyclization. acs.org

The formation of bicyclic compounds is another important transformation of γ,δ-unsaturated ketones. For example, the intramolecular [2+2] cyclization of related α,β-unsaturated ketene (B1206846) intermediates can lead to the formation of bicyclo[3.2.0]hept-3-en-6-ones. orgsyn.org

The table below summarizes some of the potential selective reactions for this compound.

| Starting Material | Reagent(s) | Functional Group Targeted | Major Product |

| This compound | NaBH₄, MeOH | Ketone | Hept-6-en-3-ol |

| This compound | HBr | Alkene | 6-Bromoheptan-3-one |

| This compound | HBr, ROOR | Alkene | 7-Bromoheptan-3-one |

| This compound | 1. LDA, THF, -78°C; 2. CH₃I | Ketone (α-position) | 2-Methylthis compound |

| This compound | SmI₂, MeOH | Ketone & Alkene | Substituted cyclopentanol |

Selective Oxidation and Reduction of the Ketone or Alkene

The presence of two distinct functional groups in this compound necessitates careful selection of reagents to achieve selective transformations.

Selective Reduction:

The ketone functionality can be selectively reduced to a secondary alcohol, hept-6-en-3-ol, while leaving the alkene untouched. This can be accomplished using various reducing agents. For instance, the reduction of a similar compound, bicyclo[3.2.0]this compound, to endo-bicyclo[3.2.0]hept-6-en-3-ol is effectively achieved using lithium aluminum hydride (LiAlH₄) or L-Selectride. arkat-usa.org While L-Selectride can offer higher selectivity, LiAlH₄ provides a practical and cost-effective alternative with good selectivity (90%). arkat-usa.org Catalytic hydrogenation with specific catalysts can also be employed for selective reductions. For example, in a related unsaturated ketone, 6-methylhept-1-en-3-one, catalytic hydrogenation using H₂/Pd-C reduces the ketone to a secondary alcohol. vulcanchem.com

Conversely, the double bond can be selectively reduced. For 6-methylhept-1-en-3-one, selective hydrogenation with Lindlar's catalyst can saturate the double bond to yield 6-methylheptan-3-one. vulcanchem.com

Selective Oxidation:

The oxidation of this compound can also be directed to either the alkene or the functional group resulting from the reduction of the ketone. For example, the hydroxyl group of hept-6-en-3-ol, the reduction product of this compound, can be oxidized to form aldehydes or ketones using reagents like potassium permanganate. Similarly, the secondary alcohol of 6-methylhept-1-en-3-ol can be oxidized using Jones reagent (CrO₃ in sulfuric acid) to regenerate the ketone. vulcanchem.com

The alkene moiety can also be targeted for oxidation. In related enyne systems, the alkene can be oxidized to form corresponding aldehydes or carboxylic acids.

Table 1: Selective Reduction and Oxidation Reactions

| Transformation | Substrate | Reagent(s) | Product |

|---|---|---|---|

| Ketone Reduction | bicyclo[3.2.0]this compound | LiAlH₄ or L-Selectride | endo-bicyclo[3.2.0]hept-6-en-3-ol |

| Ketone Reduction | 6-methylhept-1-en-3-one | H₂/Pd-C | 6-methylhept-1-en-3-ol |

| Alkene Reduction | 6-methylhept-1-en-3-one | Lindlar's catalyst | 6-methylheptan-3-one |

| Alcohol Oxidation | hept-6-en-3-ol | Potassium permanganate | This compound |

| Alcohol Oxidation | 6-methylhept-1-en-3-ol | Jones reagent | 6-methylhept-1-en-3-one |

Regioselective Transformations of this compound Derivatives

Regioselective reactions are crucial for the synthesis of complex molecules from starting materials like this compound. These reactions involve the preferential reaction at one of two or more possible sites.

Hydrolase-catalyzed reactions, for instance, are known for their regioselective transformations in both hydrolytic and transesterification processes, which is particularly useful in natural product and drug synthesis. uniovi.es In the context of unsaturated ketones, 1,3-dipolar cycloaddition reactions often exhibit high regioselectivity. For example, the reaction of azomethine ylides with α,β-unsaturated ketones can be controlled to produce specific regioisomers by the addition of substances like water or 4-nitrobenzoic acid. beilstein-journals.org

Palladium-catalyzed reactions also offer a high degree of regioselectivity. For instance, the defluorinative functionalization of gem-difluorocyclopropanes with simple ketones can achieve excellent branched regioselectivity through the use of specific N-heterocyclic carbene (NHC) ligands. rsc.org Furthermore, platinum(II)-catalyzed intramolecular reactions can lead to chemo- and regioselective pentannulation and long-range acyl migration. acs.org

Cycloaddition Reactions of Related Unsaturated Systems

Unsaturated ketones, such as this compound, are valuable substrates in various cycloaddition reactions, leading to the formation of cyclic structures.

[4+2] Cycloaddition (Diels-Alder Reaction):

The Diels-Alder reaction involves a conjugated diene and a dienophile (an alkene) to form a six-membered ring. masterorganicchemistry.comwikipedia.org While this compound itself is not a diene, related dienones can participate in these reactions. For example, bicyclic dienones undergo aluminum chloride-catalyzed Diels-Alder reactions with dienes like 1,3-butadiene (B125203) and isoprene. cdnsciencepub.comresearchgate.net Hetero-Diels-Alder reactions, where a heteroatom is part of the diene or dienophile, are also common. For instance, carbonyl groups can react with dienes to form dihydropyran rings. wikipedia.org

[3+2] Cycloaddition:

This type of reaction involves a 1,3-dipole and a dipolarophile. α,β-Unsaturated ketones are effective dipolarophiles in these reactions. For example, they react with N-tosylaziridines in the presence of lithium iodide to form N-tosylpyrrolidines. organic-chemistry.orgacs.org Nitrile imines also undergo 1,3-dipolar cycloaddition with cyclic α,β-unsaturated ketones to yield ring-fused pyrazoles. researchgate.net Similarly, azides react with α,β-unsaturated ketones through iminium catalysis to produce 1,4,5-trisubstituted 1,2,3-triazoles with high regioselectivity. rsc.org The cycloaddition of nitrile oxides with alkenes is another powerful tool, yielding 2-isoxazolines, which are valuable synthetic intermediates. benthamdirect.com

[2+2] Cycloaddition:

Photochemical [2+2] cycloaddition reactions between α,β-unsaturated ketones and alkenes are a common method for constructing four-membered rings. youtube.com Ketenes can also react with unsaturated compounds, including other ketones, in [2+2] cycloadditions to form cyclobutanone (B123998) or β-lactone rings. wikipedia.org

Table 2: Cycloaddition Reactions of Unsaturated Ketone Systems

| Cycloaddition Type | Reactants | Product Type |

|---|---|---|

| [4+2] Diels-Alder | Dienone + Diene | Substituted cyclohexene |

| [3+2] Dipolar | α,β-Unsaturated ketone + N-Tosylaziridine | N-Tosylpyrrolidine |

| [3+2] Dipolar | α,β-Unsaturated ketone + Nitrile imine | Ring-fused pyrazole |

| [3+2] Dipolar | α,β-Unsaturated ketone + Azide | 1,2,3-Triazole |

| [2+2] Photochemical | α,β-Unsaturated ketone + Alkene | Cyclobutane derivative |

| [2+2] Ketene | Ketene + Unsaturated compound | Cyclobutanone or β-lactone |

Spectroscopic Characterization and Advanced Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules by mapping the magnetic environments of atomic nuclei, primarily hydrogen (¹H) and carbon-¹³ (¹³C).

The ¹H NMR spectrum of hept-6-en-3-one provides critical information about the number of different types of protons and their neighboring environments. Each unique proton or group of equivalent protons in the molecule gives rise to a distinct signal in the spectrum. The chemical shift (δ) of these signals, their integration (relative number of protons), and their splitting pattern (multiplicity) are key to assigning the structure.

Based on the structure of this compound (CH₂=CH-CH₂-CH₂-CO-CH₂-CH₃), the following proton environments are expected:

Vinyl protons (H-7): The two protons on the terminal double bond are diastereotopic and would appear as distinct signals in the vinyl region of the spectrum, typically between 4.9 and 5.9 ppm. They would exhibit complex splitting due to geminal and vicinal coupling.

Vinyl proton (H-6): The single proton on the internal carbon of the double bond would also resonate in the vinyl region, likely as a multiplet due to coupling with the terminal vinyl protons and the adjacent methylene (B1212753) protons.

Allylic protons (H-5): The two protons adjacent to the double bond would appear as a multiplet, shifted downfield due to the proximity of the π-system.

Methylene protons (H-4): The two protons adjacent to the carbonyl group on the other side would also be a multiplet.

Methylene protons (H-2): The two protons of the ethyl group adjacent to the carbonyl would appear as a quartet due to coupling with the methyl protons.

Methyl protons (H-1): The three protons of the ethyl group would appear as a triplet, the most upfield signal, due to coupling with the adjacent methylene protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Atom Position | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| H-1 | ~1.0 | Triplet | 3H |

| H-2 | ~2.4 | Quartet | 2H |

| H-4 | ~2.5 | Multiplet | 2H |

| H-5 | ~2.3 | Multiplet | 2H |

| H-6 | ~5.8 | Multiplet | 1H |

Note: These are predicted values and actual experimental values may vary.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, seven distinct carbon signals are expected. nih.gov The chemical shifts are indicative of the type of carbon (alkane, alkene, carbonyl).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted Chemical Shift (ppm) |

|---|---|

| C-1 | ~8 |

| C-2 | ~35 |

| C-3 (C=O) | ~211 |

| C-4 | ~42 |

| C-5 | ~28 |

| C-6 | ~137 |

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule. semanticscholar.org

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. jrespharm.com For this compound, cross-peaks would be expected between:

H-1 and H-2

H-4 and H-5

H-5 and H-6

H-6 and H-7

H-7 and H-7 (geminal coupling) These correlations help to trace the proton connectivity through the carbon chain. semanticscholar.org

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded ¹H and ¹³C nuclei. jrespharm.com This allows for the direct assignment of a proton signal to its corresponding carbon signal. For example, the triplet at ~1.0 ppm in the ¹H spectrum would show a cross-peak with the carbon signal at ~8 ppm in the ¹³C spectrum, confirming this as the C-1 methyl group.

In the absence of experimental data, computational methods can be used to predict NMR chemical shifts. mnstate.edu These methods, often employing density functional theory (DFT), calculate the magnetic shielding around each nucleus, which can then be converted to a chemical shift. mnstate.edu The accuracy of these predictions depends on the level of theory and the basis set used in the calculation. While not a substitute for experimental data, predicted spectra can be a valuable tool for preliminary identification and for aiding in the assignment of complex experimental spectra.

2D NMR Techniques (e.g., COSY, HSQC) for Structural Assignment

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and the fragmentation pattern of a compound, which can be used for identification and structural elucidation.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nih.gov In a GC-MS analysis of this compound, the compound would first be separated from any impurities on a GC column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented.

The resulting mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (112.17 g/mol ). nih.gov Additionally, a characteristic fragmentation pattern would be observed, resulting from the cleavage of the molecule at its weakest bonds. For this compound, common fragmentation pathways would include cleavage alpha to the carbonyl group.

Table 3: Expected Key Fragments in the Mass Spectrum of this compound

| m/z | Possible Fragment Ion |

|---|---|

| 112 | [CH₂CHCH₂CH₂COCH₂CH₃]⁺ (Molecular Ion) |

| 83 | [CH₂CHCH₂CH₂CO]⁺ |

| 57 | [CH₃CH₂CO]⁺ |

| 55 | [CH₂CHCH₂CH₂]⁺ |

| 41 | [CH₂CHCH₂]⁺ (Allyl cation) |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the precise mass of a molecule, which in turn allows for the deduction of its elemental composition. bioanalysis-zone.com Unlike nominal mass spectrometry, which measures mass to the nearest integer, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places. bioanalysis-zone.com This high level of precision enables the differentiation of molecules that have the same nominal mass but different chemical formulas. bioanalysis-zone.com

For this compound, with the molecular formula C7H12O, the theoretical exact mass can be calculated by summing the exact masses of its constituent isotopes. The computed exact mass for this compound is 112.088815002 Da. nih.gov This value is a critical piece of data for its unambiguous identification in complex mixtures.

Table 1: Exact Mass Data for this compound

| Property | Value | Source |

| Molecular Formula | C7H12O | nih.gov |

| Exact Mass | 112.088815002 Da | nih.gov |

| Monoisotopic Mass | 112.088815002 Da | nih.gov |

Fragmentation Pattern Analysis for Structural Elucidation

In mass spectrometry, the fragmentation pattern of a molecule provides a "fingerprint" that aids in its structural elucidation. When a molecule is ionized, it can break apart into smaller, charged fragments. The pattern of these fragments is characteristic of the original molecule's structure.

For ketones, a common fragmentation pathway is the McLafferty rearrangement, which is particularly useful for identifying carbonyl compounds. libretexts.org This process involves the transfer of a hydrogen atom from the γ-carbon to the carbonyl oxygen, followed by the cleavage of the β-carbon-carbon bond. libretexts.org This results in the formation of a neutral alkene and a resonance-stabilized radical cation. libretexts.org

In the case of 3-heptanone, a structural isomer of this compound, the McLafferty rearrangement leads to the loss of propene (C3H6) and the formation of an ion at m/z 72. libretexts.org Another significant fragmentation process for ketones is α-cleavage, where the bond adjacent to the carbonyl group is broken. For 4-heptanone, α-cleavage is highly favored, resulting in major peaks at m/z 43 and m/z 71. libretexts.org While specific fragmentation data for this compound is not detailed in the provided search results, the general principles of ketone fragmentation, including the McLafferty rearrangement and α-cleavage, would be applicable in analyzing its mass spectrum. libretexts.orglibretexts.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. wikipedia.org

Analysis of Carbonyl Vibrational Frequencies

The carbonyl (C=O) group of a ketone gives rise to a strong and characteristic absorption band in the IR spectrum. For simple aliphatic ketones, this stretching vibration typically appears in the range of 1715 ± 7 cm⁻¹. msu.edu The exact frequency can be influenced by factors such as conjugation. Conjugation with a double bond or an aromatic ring generally lowers the stretching frequency by 30-40 cm⁻¹. msu.edu Since this compound is a non-conjugated ketone, its carbonyl absorption is expected to be in the typical range for aliphatic ketones. libretexts.org

Table 2: Characteristic IR Frequencies for Carbonyl Groups

| Functional Group | Characteristic IR Frequency Range (cm⁻¹) |

| Ketone (C=O stretching) | 1650 – 1750 (strong) |

| Aldehyde (C=O stretching) | 1700-1750 (strong) |

| Carboxylic Acid (C=O stretching) | 1700 – 1725 (strong) |

Source: libretexts.org

Characterization of Alkene Vibrational Modes

The alkene (C=C) double bond in this compound also produces characteristic absorption bands in the IR spectrum. The C=C stretching vibration typically appears as a moderate band in the region of 1680-1640 cm⁻¹. orgchemboulder.com The stretching vibrations of the vinyl C-H bonds (=C-H) are found at higher frequencies, typically in the range of 3100-3000 cm⁻¹, which distinguishes them from the C-H stretching of alkanes that appear below 3000 cm⁻¹. orgchemboulder.com Additionally, the bending vibrations of the =C-H group are strong and appear in the 1000-650 cm⁻¹ region. orgchemboulder.com

Table 3: Characteristic IR Frequencies for Alkene Groups

| Vibration | Characteristic IR Frequency Range (cm⁻¹) |

| C=C stretch | 1680-1640 |

| =C–H stretch | 3100-3000 |

| =C–H bend | 1000-650 |

Source: orgchemboulder.com

Theoretical Calculation of Vibrational Wavenumbers

Computational chemistry provides a powerful means to predict and interpret vibrational spectra. Theoretical calculations, often using methods like density functional theory (DFT), can compute the vibrational frequencies of a molecule. researchgate.net These calculated frequencies can then be compared with experimental IR and Raman spectra to aid in the assignment of vibrational modes. researchgate.netresearchgate.net It is a common practice to apply a scaling factor to the theoretically calculated wavenumbers to achieve better agreement with experimental values, as theoretical methods often overestimate these frequencies. researchgate.net For a non-linear molecule like this compound with 'N' atoms, there are 3N-6 normal modes of vibration. wikipedia.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to electronic transitions between different energy levels within the molecule. azooptics.com The resulting spectrum is a plot of absorbance versus wavelength. azooptics.com

For this compound, the primary chromophores are the carbonyl group (C=O) and the alkene group (C=C). The carbonyl group typically exhibits a weak n→π* transition in the region of 270–300 nm. azooptics.com Isolated alkene groups generally show a π→π* transition below 200 nm, which may be difficult to observe with standard spectrophotometers. Since the double bond in this compound is not conjugated with the carbonyl group, the UV-Vis spectrum is expected to show the characteristic absorption of an isolated ketone. The presence of unsaturated groups and heteroatoms like oxygen is indicated by absorption peaks in the 200 to 400 nm region. jocpr.com

Chromatographic Methods for Separation and Analysis

Chromatographic techniques are essential for separating this compound from reaction mixtures and for the quantitative analysis of the compound and its related intermediates.

Gas chromatography is a primary technique for assessing the purity of volatile compounds like this compound and for performing quantitative analysis. Coupled with a mass spectrometer (GC-MS), it becomes a powerful tool for both separation and identification.

Research Findings:

The analysis of unsaturated ketones by GC is a well-established method. For this compound, a nonpolar or medium-polarity capillary column is typically employed. The compound is introduced into the GC, where it is vaporized and carried by an inert gas through the column. Separation is based on the compound's boiling point and its interaction with the stationary phase. The retention time, the time it takes for the compound to travel through the column, is a key parameter for identification under constant conditions.

In a typical GC-MS analysis of unsaturated ketones, the separated components from the GC column are introduced into the mass spectrometer. acs.org Here, they are ionized, and the resulting fragments create a unique mass spectrum, which serves as a molecular fingerprint for identification. The PubChem database entry for this compound lists a GC-MS data source, indicating that this technique is standard for its characterization. nih.gov Studies on other unsaturated ketones, such as those found in natural products or atmospheric samples, demonstrate the utility of GC-MS in identifying and quantifying these types of molecules, even in complex mixtures. nih.govbioline.org.br The selection of the stationary phase is crucial; for instance, a DB-VRX capillary column has been used for the analysis of other unsaturated ketones. acs.org

| Parameter | Typical Value/Condition | Purpose |

| Column Type | Capillary Column (e.g., DB-5, HP-5MS) | High-resolution separation of volatile compounds. |

| Stationary Phase | Polysiloxane-based (non-polar to mid-polar) | Separation based on boiling point and polarity. |

| Injector Temperature | 250 °C (typical) | Ensures complete vaporization of the sample. |

| Oven Program | Temperature gradient (e.g., 50 °C to 250 °C) | To separate compounds with a range of boiling points. |

| Carrier Gas | Helium or Hydrogen | Mobile phase to carry the sample through the column. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID for quantitative analysis, MS for identification. |

This table presents typical parameters for the GC analysis of an unsaturated ketone like this compound, based on general laboratory practices.

High-Performance Liquid Chromatography (HPLC) is a crucial technique for the analysis and separation of chiral intermediates that may be formed during the synthesis of derivatives of this compound. The creation of a chiral center is a common step in the synthesis of more complex molecules from a starting material like this compound.

Research Findings:

The separation of chiral ketones and their alcohol precursors is often achieved using HPLC with a chiral stationary phase (CSP). researchgate.netphenomenex.com These columns are designed to interact differently with each enantiomer, leading to different retention times and thus, separation. Polysaccharide-based CSPs are widely used for the separation of a broad range of chiral compounds, including ketones. chromatographyonline.com

For the analysis of chiral intermediates related to this compound, a normal-phase or reversed-phase HPLC method could be developed. In some cases, derivatization of the ketone with a chiral reagent can be performed to create diastereomers, which can then be separated on a standard achiral column. The choice of mobile phase, typically a mixture of a non-polar solvent like heptane (B126788) and a polar modifier like isopropanol, is optimized to achieve the best separation. researchgate.net The development of such methods is essential for determining the enantiomeric purity of intermediates, which is critical in the synthesis of pharmaceuticals and other biologically active molecules. wvu.edu

| Parameter | Typical Value/Condition | Purpose |

| Column Type | Chiral Stationary Phase (e.g., polysaccharide-based) | Enantiomeric separation of chiral intermediates. |

| Mobile Phase | Heptane/Isopropanol mixture | Elution of compounds from the column. |

| Flow Rate | 0.5 - 1.5 mL/min | Controls the speed of the separation. |

| Detector | UV-Vis or Chiral Detector (e.g., Circular Dichroism) | Detection of the separated enantiomers. |

| Temperature | Ambient or controlled (e.g., 25 °C) | To ensure reproducible retention times. |

This table outlines typical parameters for the HPLC analysis of chiral intermediates related to this compound, based on established methods for chiral separations.

Gas Chromatography (GC) for Purity and Quantitative Analysis

X-ray Diffraction Studies for Solid-State Structure Elucidation (if applicable to derivatives)

While this compound is a liquid at room temperature, its solid derivatives can be analyzed using single-crystal X-ray diffraction to unambiguously determine their three-dimensional structure. This technique is particularly valuable for confirming the stereochemistry of chiral derivatives.

Research Findings:

For a molecule to be analyzed by X-ray crystallography, it must first be obtained as a suitable single crystal. If a derivative of this compound can be synthesized in a crystalline form, its structure can be elucidated with high precision. This method has been successfully applied to various derivatives of other enones and related compounds. For instance, the absolute configuration of liquid chiral molecules has been determined by forming crystalline derivatives with a ferrocene-containing reagent, which facilitates the crystallographic analysis. researchgate.net

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory is a workhorse of computational chemistry, balancing computational cost and accuracy. It is used to study the electronic structure of molecules, predicting geometries, reaction energies, and various spectroscopic properties. mjcce.org.mkajol.info Calculations are typically performed using a combination of a functional (e.g., B3LYP) and a basis set (e.g., 6-311+G(d,p)) to approximate the solution to the Schrödinger equation. metu.edu.tr

Geometry Optimization and Energetic Profiles

A fundamental application of DFT is geometry optimization, where the lowest energy arrangement of atoms in a molecule is calculated. ajol.info This process identifies the most stable three-dimensional structure of a compound like hept-6-en-3-one. By locating the minimum on the potential energy surface, key structural parameters such as bond lengths and angles are determined. mjcce.org.mkresearchgate.net

Electronic Structure Analysis (e.g., Molecular Electrostatic Potentials, Frontier Molecular Orbitals)

Understanding the electronic structure of a molecule is key to predicting its reactivity. DFT is an excellent method for this type of analysis.

Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential around a molecule, which helps in identifying the electron-rich and electron-poor regions. bohrium.comresearchgate.net Negative potential regions (typically colored red or yellow) are susceptible to electrophilic attack, while positive regions (blue) are prone to nucleophilic attack. nih.gov For this compound, an MEP analysis would likely show a negative potential around the carbonyl oxygen, indicating a site for electrophilic interaction, and positive potentials near the hydrogen atoms.

Frontier Molecular Orbitals (FMO): The Frontier Molecular Orbital theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgunesp.br The energy and spatial distribution of these orbitals are crucial. The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. journals.co.za The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity. researchgate.net A DFT calculation on this compound would determine the energies and shapes of its HOMO and LUMO, providing insight into its behavior in various reactions, though specific published data is unavailable. nih.gov

Mechanistic Investigations of Organic Reactions

DFT calculations are instrumental in elucidating the step-by-step pathways of chemical reactions. mdpi.comnih.gov By locating transition state structures and intermediates, researchers can distinguish between different possible mechanisms, such as concerted or stepwise pathways. acs.orgacs.org This approach provides a detailed understanding of how bonds are formed and broken during a reaction. For example, DFT could be used to investigate the mechanism of a 1,3-dipolar cycloaddition involving the alkene moiety of this compound. mdpi.com However, no such mechanistic studies specifically involving this compound were found in the literature search.

Conformational Analysis and Molecular Dynamics Simulations (if applicable)

Molecules with single bonds, like this compound, can exist in multiple spatial arrangements called conformations. Conformational analysis aims to identify the different stable conformers and determine their relative energies and populations. bigchem.eumun.ca

Molecular Dynamics (MD) simulations can be used to explore the conformational landscape of a molecule by simulating the atomic motions over time. cresset-group.com By applying a force field (a set of empirical energy functions) or quantum mechanical methods, MD simulations generate an ensemble of conformations, providing insight into the molecule's flexibility and the transitions between different conformational states. mun.cawikipedia.org Such an analysis for this compound would reveal the preferred shapes of its aliphatic chain, but specific simulation data for this compound has not been found in the literature.

Degradation Pathways and Environmental Transformation of Hept 6 En 3 One

While specific degradation studies focusing exclusively on hept-6-en-3-one are limited in publicly available literature, its environmental fate can be inferred from research on structurally similar unsaturated ketones. These compounds undergo transformation through chemical, photochemical, and biological processes, which are critical for determining their environmental persistence and impact.

Applications in Advanced Organic Synthesis

Role as Versatile Synthetic Intermediates and Building Blocks

Hept-6-en-3-one and its derivatives serve as foundational building blocks for a variety of intricate molecules. The presence of two distinct reactive sites—the electrophilic carbonyl carbon and the nucleophilic carbon-carbon double bond—allows for selective and sequential reactions, making it a powerful tool in a synthetic chemist's arsenal.

The carbon skeleton of this compound is a key precursor for the assembly of complex cyclic and polycyclic systems. Its ability to undergo intramolecular reactions is fundamental to its utility in constructing strained and elaborate molecular architectures.

One of the most significant applications is in the formation of bicyclic ketones. For instance, derivatives of this compound are instrumental in creating bicyclo[3.2.0]heptane structures. The synthesis of 1,4-dimethylbicyclo[3.2.0]hept-3-en-6-one, a pivotal intermediate, is achieved through the practical bicyclization of the corresponding 3-hydroxy-6-alkenoic acids. capes.gov.brresearchgate.net This bicyclic ketone, in turn, serves as a key building block in the stereoselective total synthesis of important natural products like the pheromones grandisol (B1216609) and lineatin. capes.gov.brresearchgate.netresearchgate.net

Furthermore, substituted this compound derivatives are crucial starting materials for synthesizing spirocyclic compounds. Research has demonstrated the use of an E/Z mixture of 7-(4-chlorophenyl)-1-(2-iodophenyl)this compound O-benzyl oxime in a domino radical bicyclization process to create 1-azaspiro[4.4]nonane derivatives. acs.org This transformation highlights the utility of the heptenone framework in assembling complex, multi-ring systems in a single, efficient operation. The closely related hept-6-en-3-ol skeleton has also been employed in the stereoselective total synthesis of bioactive diarylheptanoids, further underscoring the importance of this seven-carbon chain in natural product synthesis. researchgate.net

The following table summarizes key complex molecules synthesized using heptenone-derived intermediates.

| Intermediate Derived From Heptenone Skeleton | Target Complex Molecule | Classification |

| 1,4-Dimethylbicyclo[3.2.0]hept-3-en-6-one | Grandisol | Pheromone capes.gov.brresearchgate.nettaltech.ee |

| 1,4-Dimethylbicyclo[3.2.0]hept-3-en-6-one | Lineatin | Pheromone capes.gov.brresearchgate.nettaltech.ee |

| Substituted Bicyclo[3.2.0]hept-3-en-6-ones | Filifolone | Sesquiterpene taltech.ee |

| 7-Aryl-1-aryl-hept-6-en-3-one Oxime | 1-Azaspiro[4.4]nonane Derivatives | Spirocyclic Heterocycle acs.org |

| Bicyclo[3.2.0]hept-3-en-6-one | Prostaglandin Intermediates | Bioactive Lipid Precursors researchgate.net |

The versatility of this compound extends to the synthesis of high-value specialty chemicals, including pheromones and agrochemicals. taltech.eelookchem.com As mentioned, bicyclo[3.2.0]hept-3-en-6-ones, directly accessible from heptenoic acid precursors, are crucial intermediates in the synthesis of several insect pheromones. taltech.ee This strategic application is vital for developing sustainable pest management solutions.

The general class of bicyclic compounds derived from such precursors is also utilized in the production of pharmaceuticals, indicating the potential of the this compound scaffold in medicinal chemistry. lookchem.com While direct applications of this compound in advanced materials are less documented, its functional groups are analogous to monomers used in polymerization. The presence of an olefin allows for its potential incorporation into polymer chains, and the ketone provides a handle for further functionalization, suggesting its prospective role as a building block for novel fluorinated polymers or other advanced materials. mdpi.com

Precursors for Complex Molecular Architectures

Integration into Cascade or Tandem Synthetic Sequences

Cascade reactions, also known as tandem or domino reactions, are highly efficient processes where multiple bond-forming events occur in a single operation without isolating intermediates. The bifunctional nature of this compound makes it an ideal substrate for such elegant and atom-economical synthetic strategies.

A compelling example is the domino radical bicyclization of a substituted this compound oxime. acs.org This sequence is initiated by the generation of an aryl radical, which then undergoes an intramolecular addition to the C=N bond of the oxime. The resulting alkoxyaminyl radical is then trapped by the terminal alkene of the heptenone backbone in a 5-exo-trig cyclization, ultimately forming the complex 1-azaspiro[4.4]nonane skeleton. acs.org This process efficiently constructs two rings and multiple stereocenters in one pot.

Another relevant tandem sequence involves the intramolecular [2+2] cycloaddition used to form bicyclo[3.2.0]heptanones. In this process, a 3-hydroxy-6-heptenoic acid is converted into an α,β-unsaturated ketene (B1206846) intermediate, which immediately undergoes an intramolecular cycloaddition to furnish the bicyclic product. taltech.ee This reaction demonstrates how the linear heptenone-type chain is pre-organized for rapid complexity generation. The resulting bicyclo[3.2.0]hept-3-en-6-one intermediates are themselves starting points for further cascade reactions, such as the Baeyer-Villiger oxidation followed by cyclization, to access linear condensed triquinane sesquiterpenes. researchgate.net These examples underscore the significant potential of this compound and its derivatives as substrates for sophisticated, multi-step, one-pot transformations in modern organic synthesis.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Methodologies for Hept-6-en-3-one

The pursuit of green and efficient chemical manufacturing necessitates the development of advanced synthetic routes to key building blocks like this compound. Future research should prioritize methodologies that are not only high-yielding but also environmentally benign and scalable.

One promising avenue is the adoption of one-pot synthesis strategies using bio-based platform chemicals. For instance, processes utilizing furfural, a derivative of agricultural waste, could be adapted to produce ketone structures. mdpi.comresearchgate.net Such methods, which minimize intermediate isolation steps, align with the principles of green chemistry by reducing solvent waste and energy consumption. researchgate.net

Furthermore, the development of continuous-flow synthesis platforms presents a significant opportunity for enhancing the scalability and safety of producing this compound. vulcanchem.com This technology allows for precise control over reaction parameters, leading to improved consistency and yield.

Another critical area for exploration is the use of novel catalytic systems. Research into catalysts that can facilitate the construction of the this compound backbone from simple, readily available precursors under mild conditions is paramount. This could involve exploring new organometallic catalysts or biocatalytic approaches that offer high selectivity and efficiency.

| Proposed Sustainable Method | Key Advantages | Relevant Research Area |

| Bio-based One-Pot Synthesis | Utilizes renewable feedstocks, reduces waste, increases efficiency. | Green Chemistry, Catalysis |

| Continuous-Flow Platforms | High scalability, improved safety, precise process control. | Chemical Engineering, Process Chemistry |

| Novel Catalysis | High selectivity, mild reaction conditions, atom economy. | Organometallic Chemistry, Biocatalysis |

Exploration of Underinvestigated Chemical Transformations and Reactivity Patterns

The dual functionality of this compound—a terminal alkene and a ketone group—provides a rich playground for exploring diverse chemical reactions. While standard transformations are predictable, many advanced and synthetically valuable reactions remain underinvestigated.

The terminal double bond is ripe for exploitation in modern organic synthesis. Future studies could focus on:

Metathesis Reactions: Cross-metathesis or ring-closing metathesis (after appropriate derivatization) could lead to a variety of complex molecules.

Advanced Epoxidation and Hydroformylation: While basic epoxidation is known for similar structures, employing chiral catalysts could lead to enantiomerically pure epoxides, which are valuable synthetic intermediates. vulcanchem.com Likewise, advanced hydroformylation techniques could provide access to novel aldehydes. vulcanchem.com

Radical Additions: The terminal alkene is an excellent candidate for radical addition reactions, enabling the introduction of a wide range of functional groups.

Photocatalytic C-H Functionalization: This emerging area could allow for the direct functionalization of the alkene or other positions on the carbon chain, bypassing traditional multi-step sequences. vulcanchem.com

The ketone moiety also offers numerous possibilities beyond simple reductions or additions. Its presence in natural product backbones, such as certain diarylheptanoids, suggests a role in more complex cyclization and condensation cascades. mdpi.com The exploration of intramolecular reactions, such as the Paterno-Büchi reaction or other photochemical cyclizations between the carbonyl group and the distal alkene, could yield novel carbocyclic and heterocyclic frameworks.

Application of Advanced Spectroscopic and Computational Techniques for Deeper Understanding

A comprehensive understanding of the structural and electronic properties of this compound is crucial for predicting its reactivity and designing new applications. Modern analytical and computational tools offer the means to achieve this deeper insight.

Advanced Spectroscopic Methods:

2D NMR Spectroscopy: Techniques like ¹H-¹H COSY and HMBC are essential for unambiguously confirming the connectivity of reaction products and natural isolates containing the this compound skeleton. mdpi.com

Advanced Mass Spectrometry: High-resolution mass spectrometry (HRMS) is critical for accurate molecular formula determination of novel derivatives. mdpi.com

Computational Chemistry:

Density Functional Theory (DFT): DFT calculations can provide invaluable information on molecular geometry, frontier molecular orbitals (FMO), and molecular electrostatic potential (MEP). acs.org This data helps in understanding the molecule's reactivity, stability, and potential for non-linear optical properties. acs.org

Theoretical ECD Calculations: For chiral derivatives of this compound, theoretical calculations of electronic circular dichroism (ECD) can be a powerful tool for determining the absolute configuration of stereoisomers. mdpi.com

3D-QSAR Analysis: Should derivatives of this compound show biological activity, 3D-Quantitative Structure-Activity Relationship (3D-QSAR) models could be developed to predict the activity of new analogues before their synthesis, accelerating the discovery process. mdpi.com

| Technique | Application for this compound | Research Finding Example |

| 2D NMR (COSY, HMBC) | Elucidation of chemical structure and connectivity in derivatives. | Used to establish the heptanoid chain in platycary C. mdpi.com |

| DFT Calculations | Prediction of reactivity, stability, and electronic properties. | Employed to analyze FMO and MEP of novel organic compounds. acs.org |

| ECD Calculations | Determination of absolute configuration for chiral derivatives. | Used to assign the stereochemistry of a hydroxyl group in a natural product. mdpi.com |

Potential Roles in Emerging Fields of Chemical Science

The unique structure of this compound makes it a candidate for application in several cutting-edge areas of chemistry.

Chemical Biology and Medicinal Chemistry: The terminal alkene serves as a handle for bioorthogonal chemistry. acs.org It could be used in "click" reactions or other labeling strategies to tag proteins or other biomolecules within a biological system. acs.org Furthermore, related unsaturated ketones have shown potential biological activities, including antimicrobial and anti-inflammatory effects, suggesting that this compound could serve as a scaffold for the development of new therapeutic agents. ontosight.ai

Polymer and Materials Science: The terminal double bond allows this compound to act as a monomer in radical polymerization reactions. vulcanchem.com This could lead to the creation of novel polymers with specific functionalities imparted by the ketone group, potentially finding use as specialized coatings or functional materials. vulcanchem.com

Fragrance and Olfactory Science: The synthesis and olfactory profiling of derivatives of this compound could lead to the discovery of new fragrance compounds. Research into related structures has highlighted the importance of synthetic optimization and sensory evaluation. vulcanchem.com

The exploration of these future directions will undoubtedly establish this compound as a versatile and valuable compound in the chemist's toolkit, paving the way for innovations across multiple scientific disciplines.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.